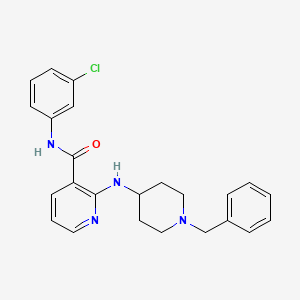
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide
Overview
Description
BRN-103 was found to suppress the VEGF-induced phosphorylation of VEGF receptor 2 (VEGR2) and the activations of AKT and eNOS. Taken together, these results suggest that BRN-103 inhibits VEGF-mediated angiogenesis signaling in human endothelial cells.
Scientific Research Applications
Antimicrobial Properties
Compounds structurally related to 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide, such as 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, have demonstrated antimicrobial activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2010).
Anti-angiogenic Activities
Specific derivatives of nicotinamide, including 2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide (BRN-103), have been identified as potent inhibitors of vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells. This suggests their potential application in anti-angiogenic therapies, particularly in cancer treatment (Choi et al., 2011).
Herbicidal Activity
Research on nicotinic acid derivatives has led to the discovery of compounds with herbicidal properties. For instance, some N-(arylmethoxy)-2-chloronicotinamides, which are chemically related to the compound , showed significant herbicidal activity against certain plants, such as bentgrass and duckweed. This demonstrates the potential utility of these compounds in agricultural applications (Yu et al., 2021).
properties
CAS RN |
1346265-80-2 |
|---|---|
Product Name |
2-(1-Benzylpiperidin-4-ylamino)-N-(3-chlorophenyl)nicotinamide |
Molecular Formula |
C24H25ClN4O |
Molecular Weight |
420.9345 |
IUPAC Name |
2-((1-benzylpiperidin-4-yl)amino)-N-(3-chlorophenyl)nicotinamide |
InChI |
InChI=1S/C24H25ClN4O/c25-19-8-4-9-21(16-19)28-24(30)22-10-5-13-26-23(22)27-20-11-14-29(15-12-20)17-18-6-2-1-3-7-18/h1-10,13,16,20H,11-12,14-15,17H2,(H,26,27)(H,28,30) |
InChI Key |
FJLKVQYKXSXIPA-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(Cl)=C1)C2=C(NC3CCN(CC4=CC=CC=C4)CC3)N=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BRN103; BRN103; BRN 103 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

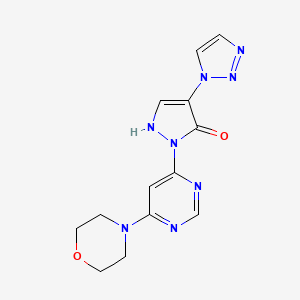

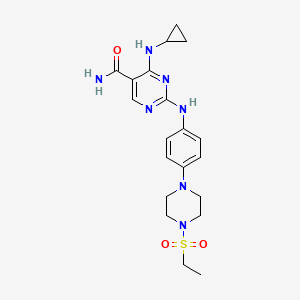
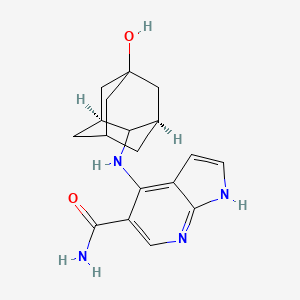
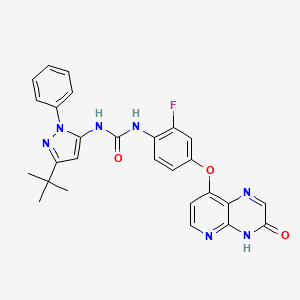
![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)
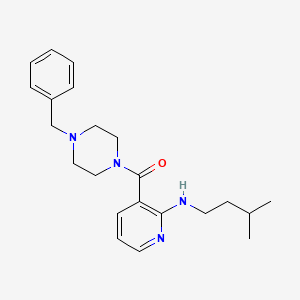
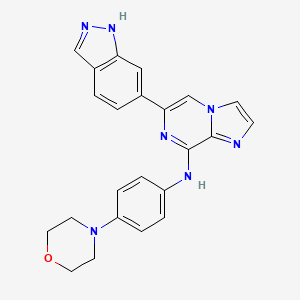
![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)
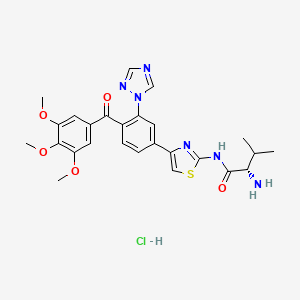
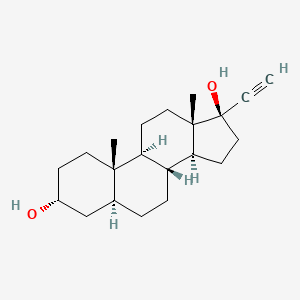
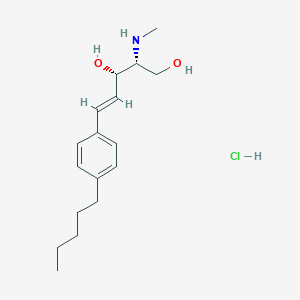
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)
